Hexafluoro-4-(trifluoromethyl)pent-2-enoic acid
Overview
Description
4-(Trifluoromethyl)hexafluoropent-2-enoic acid is a fluorinated organic compound with the molecular formula C6HF9O2. It is known for its high degree of fluorination, which imparts unique chemical and physical properties. This compound is used in various scientific research applications due to its reactivity and stability under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)hexafluoropent-2-enoic acid typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluoropropene with trifluoromethyl iodide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)hexafluoropent-2-enoic acid involves large-scale fluorination processes. These processes are designed to handle the corrosive nature of fluorine and the need for precise control over reaction parameters. The use of specialized equipment and safety protocols is essential to manage the hazards associated with fluorination reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)hexafluoropent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized fluorinated compounds .
Scientific Research Applications
4-(Trifluoromethyl)hexafluoropent-2-enoic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is employed in the development of advanced materials, including fluorinated polymers and coatings
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)hexafluoropent-2-enoic acid exerts its effects involves its high electronegativity and reactivity. The compound can interact with various molecular targets, including enzymes and proteins, altering their function. The pathways involved often include nucleophilic attack on the fluorinated carbon atoms, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorobutanesulfonic acid (PFBS)
- Hexafluoropropylene oxide (HFPO)
Uniqueness
4-(Trifluoromethyl)hexafluoropent-2-enoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability compared to other fluorinated compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9O2/c7-1(3(16)17)2(8)4(9,5(10,11)12)6(13,14)15/h(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDHAMRDYDLSPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893172 | |
Record name | 3-(Perfluoroisopropyl)-difluoro-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239795-58-5 | |
Record name | 2,3,4,5,5,5-Hexafluoro-4-(trifluoromethyl)-2-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239795-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Perfluoroisopropyl)-difluoro-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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